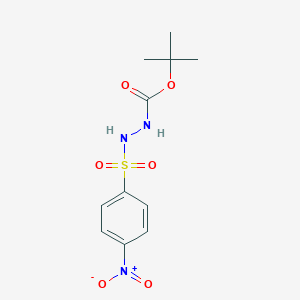

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine

Description

Properties

IUPAC Name |

tert-butyl N-[(4-nitrophenyl)sulfonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6S/c1-11(2,3)20-10(15)12-13-21(18,19)9-6-4-8(5-7-9)14(16)17/h4-7,13H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCYFMYHGQHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389675 | |

| Record name | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333440-71-4 | |

| Record name | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-2-(4-NITROBENZENESULFONYL)HYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Protection-Sulfonylation Strategy

The most widely reported method involves a two-step sequence: (1) Boc protection of hydrazine, followed by (2) selective sulfonylation with 4-nitrobenzenesulfonyl chloride.

Step 1: Boc Protection of Hydrazine

Hydrazine reacts with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system (e.g., water/dichloromethane) under mild basic conditions (pH 8–9) maintained by sodium bicarbonate. The reaction proceeds via nucleophilic attack of hydrazine’s primary amine on the electrophilic carbonyl of Boc anhydride, yielding mono-Boc-protected hydrazine (Figure 1A).

Step 2: Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The mono-Boc-hydrazine intermediate is treated with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran, using triethylamine as a base to scavenge HCl. The sulfonylation selectively targets the remaining secondary amine due to steric hindrance from the Boc group, achieving >96% purity after crystallization.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

-

Boc Protection : Polar aprotic solvents (THF, acetonitrile) accelerate the reaction at 0–25°C, while aqueous bicarbonate ensures pH stability.

-

Sulfonylation : Non-polar solvents (CH₂Cl₂) minimize side reactions like over-sulfonylation. Trials with acetonitrile at reflux (82°C) reduced reaction time to 6 hours but required chromatographic purification.

Stoichiometric Control

Molar ratios are critical to prevent di-protection:

-

Boc Anhydride : 1.05 equivalents ensure mono-protection while limiting Boc₂O excess (<5%).

-

Sulfonyl Chloride : 1.1 equivalents in the presence of 2.2 equivalents of triethylamine achieve >90% conversion.

Industrial-Scale Synthesis

Patent-Derived Protocol (EP0957905A1)

A scalable process from the patent literature involves:

-

Hydrazine Protection :

-

Sulfonylation :

Table 1: Key Reaction Parameters

| Parameter | Boc Protection | Sulfonylation |

|---|---|---|

| Temperature | 0–5°C | 20–25°C |

| Time | 2 h | 12 h |

| Solvent | CH₂Cl₂/H₂O | CH₂Cl₂ |

| Base | NaHCO₃ | Et₃N |

| Workup | Extraction | Precipitation |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, MeOH/H₂O 70:30) show a single peak at 4.2 minutes, confirming >96% purity.

Applications in Organic Synthesis

Organocatalytic Cyclizations

The compound serves as a key reagent in pyrrolidine-catalyzed aza-Michael additions, enabling the synthesis of 4-substituted pyrazolidin-3-ols with 87% yield and >30:1 diastereoselectivity. Its electron-withdrawing sulfonyl group enhances electrophilicity, facilitating cyclization with α,β-unsaturated aldehydes .

Chemical Reactions Analysis

Types of Reactions

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Reduction: 1-Boc-2-(4-aminobenzenesulfonyl)hydrazine.

Substitution: Various substituted hydrazine derivatives.

Deprotection: 2-(4-nitrobenzenesulfonyl)hydrazine.

Scientific Research Applications

Organic Synthesis

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine serves as an essential intermediate in the synthesis of various compounds, particularly heterocycles. Its ability to introduce hydrazine moieties into target molecules has been exploited in numerous synthetic pathways. For instance, it has been applied in the synthesis of:

- Pyrazolidines : The compound has been used as a precursor in the organocatalytic synthesis of 4-substituted pyrazolidines, demonstrating its utility in complex molecule construction .

- Schiff Bases : It acts as a reagent for forming Schiff bases and other derivatives, which are crucial in medicinal chemistry.

Material Science

Recent studies have explored the application of this compound in material science. Its chemical properties enable its use in developing novel materials with specific functionalities, although detailed case studies are still emerging.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzenesulfonamide | Contains an amino group and sulfonamide | Known for antibacterial properties |

| 4-Nitrophenylhydrazine | Hydrazine core with nitrophenyl group | Potential use in drug synthesis |

| N-Boc-hydrazine | Similar Boc protection but lacks sulfonamide | Used primarily as a building block |

| 4-Nitrobenzenesulfonamide | Contains only sulfonamide functionality | Extensively used in medicinal chemistry |

Case Study 1: Synthesis of Pyrazolidines

A study focused on synthesizing 4-substituted pyrazolidines using this compound as a starting material. The research highlighted the efficiency of this compound in catalyzing reactions that lead to complex heterocycles essential for drug development .

Case Study 2: Antimicrobial Screening

Research conducted on derivatives of 4-nitrobenzenesulfonohydrazide demonstrated significant antimicrobial activity against multiple bacterial strains. This suggests that compounds derived from or related to this compound could also possess similar properties, warranting further investigation into their pharmacological potential.

Mechanism of Action

The mechanism of action of 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine involves its ability to undergo various chemical transformations. The Boc protecting group can be removed to expose the hydrazine moiety, which can then participate in further reactions. The nitrobenzenesulfonyl group can also be modified through reduction or substitution reactions, allowing for the synthesis of a wide range of derivatives. These transformations enable the compound to act as a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine and Analogues

Key Observations:

Synthetic Routes :

- This compound is synthesized via sulfonylation of Boc-protected hydrazine with 4-nitrobenzenesulfonyl chloride under controlled conditions.

- 4-Nitrobenzohydrazide is prepared by reacting 4-nitrobenzoyl chloride with hydrazine hydrate.

- The Boc-protected tetrahydropyranyl analogue (CAS: 693287-79-5) involves coupling Boc-hydrazine with tetrahydropyranyl derivatives.

Reactivity: The nitro group in this compound enhances electrophilicity, enabling efficient cyclization with aldehydes (e.g., 87% yield in pyrazolidinone synthesis). 4-Nitrobenzohydrazide exhibits lower reactivity in cycloadditions due to the absence of a sulfonyl group, often requiring harsher conditions.

Functional and Application Comparisons

Table 2: Performance in Catalytic Reactions

Biological Activity

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This hydrazine derivative is characterized by the presence of a nitrobenzenesulfonyl group, which contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a hydrazine derivative with the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 288.29 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthesis. The nitrobenzenesulfonyl moiety enhances the compound's electrophilicity, making it a potential target for nucleophilic attack by biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways by modifying critical amino acid residues.

- Antitumor Activity : Preliminary studies suggest that this compound can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving DNA damage or apoptosis.

Antitumor Activity

Research has indicated that derivatives of hydrazines, including this compound, exhibit significant antitumor properties. For instance:

- Study on Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis |

| Prostate Cancer (PC3) | 12 | Inhibition of cell cycle |

Mechanistic Studies

Mechanistic investigations have revealed that the compound can induce DNA interstrand cross-linking, a critical event leading to cell death in cancer therapy. This effect is similar to other known antitumor agents and suggests potential for further development as a chemotherapeutic agent .

Summary of Research Findings

This compound has been identified as a promising candidate for further research due to its multifaceted biological activities:

- Antitumor Properties : Significant cytotoxic effects against various cancer cell lines.

- Mechanisms of Action : Involvement in apoptosis and DNA damage pathways.

- Potential Applications : Further exploration in drug development for cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine, and how are reaction conditions optimized?

The compound is synthesized via sequential functionalization of hydrazine. A common approach involves:

Sulfonylation : Reacting hydrazine with 4-nitrobenzenesulfonyl chloride in THF at 5°C to form 2-(4-nitrobenzenesulfonyl)hydrazine. Excess hydrazine hydrate (64% w/w) ensures complete conversion, with purification via solvent removal under reduced pressure .

Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group under mild basic conditions (e.g., using Boc anhydride and DMAP in dichloromethane). Reaction monitoring via TLC ensures minimal side-product formation.

Optimization : Temperature control (<10°C) during sulfonylation prevents decomposition, while stoichiometric precision (1:1.2 molar ratio of hydrazine to sulfonyl chloride) maximizes yield .

Q. How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

Key characterization methods include:

- FT-IR : Peaks at ~1680–1690 cm⁻¹ (C=O stretch of Boc group), ~1540 cm⁻¹ (asymmetric NO₂ stretch), and ~1170–1180 cm⁻¹ (S=O stretch of sulfonyl) .

- ¹H/¹³C NMR : Distinct signals for Boc tert-butyl protons (δ 1.4 ppm) and aromatic protons (δ 8.0–8.3 ppm) from the nitrobenzene ring .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~341–345 g/mol for related Boc-protected sulfonylhydrazines) .

Advanced Research Questions

Q. What role does this compound play in organocatalytic reactions, and how does its structure influence reaction pathways?

The compound serves as a precursor in organocatalytic synthesis of heterocycles. For example:

- Pyrazolidinone Formation : Reacts with aldehydes (e.g., cyclopentene-1-carboxaldehyde) under pyrrolidine catalysis. The Boc group enhances solubility in organic solvents, while the sulfonyl moiety stabilizes intermediates via electron-withdrawing effects .

- Mechanistic Insight : Computational studies suggest the nitro group lowers the activation energy for cycloreversion steps by stabilizing transition states through resonance .

Q. How does the nitro group in this compound contribute to bioreductive activation in medicinal applications?

The 4-nitrobenzenesulfonyl group undergoes enzymatic reduction in hypoxic environments (e.g., tumor tissues), generating reactive intermediates. Key mechanisms include:

- Nitroreductase Activity : NADPH-dependent reductases convert the nitro group to a hydroxylamine or amine, releasing cytotoxic species (e.g., alkylating agents) .

- Selectivity : Hypoxia-specific activation minimizes off-target toxicity, as evidenced by 5-log kill differentials in EMT6 cells under hypoxic vs. aerobic conditions .

Q. What computational methods are used to predict the reactivity of hydrazine derivatives like this compound in catalytic systems?

- DFT Studies : M05-2X/6-31G(d) methods map energetic landscapes for reaction steps (e.g., cycloaddition/cycloreversion). For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15 kcal/mol) than [2.2.1] analogs due to strain release .

- Topological Analysis : Electron localization function (ELF) plots reveal nucleophilic sites (e.g., hydrazine NH) for electrophilic attack .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for sulfonylhydrazide synthesis: How can researchers address variability?

- Issue : Yields for sulfonylation range from 70–90% depending on solvent (THF vs. DCM) and workup methods .

- Resolution :

- Solvent Polarity : THF improves solubility of intermediates, reducing side reactions.

- Purification : Sequential washes (water followed by brine) and drying over Na₂SO₄ enhance purity .

Methodological Recommendations

Q. Designing experiments to study the stability of this compound under varying pH and temperature conditions

- Protocol :

- Outcome : The Boc group hydrolyzes under acidic conditions (pH <4), while the sulfonylhydrazine linkage degrades above 100°C .

Applications in Drug Discovery

Q. Can this compound serve as a prodrug scaffold for hypoxia-targeted therapies?

- Evidence : Analogous nitroaromatic prodrugs (e.g., KS119) show hypoxia-selective cytotoxicity via nitroreductase activation. The Boc group can be tailored for improved pharmacokinetics (e.g., lipophilicity) .

- Validation : In vitro assays using CHO cells overexpressing NADPH:cytochrome P450 reductase (NPR) confirm enhanced activation .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.